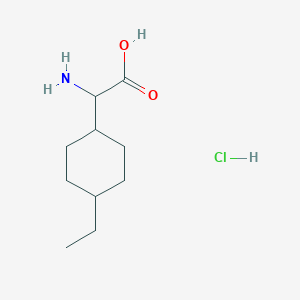

a-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

α-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride, commonly known as gabapentin, is a compound that has garnered attention for its diverse biological activities, particularly in the treatment of neurological disorders. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Gabapentin is characterized by its unique cyclohexane structure, which contributes to its pharmacological properties. The molecular formula is C10H19N1O2·HCl, and it features an amino group that plays a crucial role in its biological activity.

Gabapentin primarily acts by modulating the activity of voltage-gated calcium channels in the central nervous system. This modulation leads to decreased excitatory neurotransmitter release, thereby exerting an anticonvulsant effect. Its ability to inhibit excitatory neurotransmission makes it effective in managing conditions such as epilepsy and neuropathic pain.

Biological Activity Overview

The biological activities of gabapentin can be summarized as follows:

Therapeutic Applications

Gabapentin has been clinically approved for several indications:

- Epilepsy : Used as an adjunctive therapy for partial seizures.

- Neuropathic Pain : Effective in treating diabetic neuropathy and postherpetic neuralgia.

- Restless Legs Syndrome : Shown to improve symptoms significantly.

- Anxiety Disorders : Investigated for potential use in generalized anxiety disorder.

Case Studies and Clinical Trials

Several studies have highlighted the efficacy of gabapentin in various conditions:

- Study on Neuropathic Pain : A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo .

- Epilepsy Treatment : In a comparative trial with propranolol, gabapentin showed comparable efficacy in tremor reduction among patients with essential tremor .

- Anxiety Disorders : A pilot study indicated that gabapentin could reduce anxiety symptoms effectively, suggesting its potential as an anxiolytic agent .

Research Findings

Recent research has focused on enhancing the pharmacological profile of gabapentin through prodrug formulations. These formulations aim to improve bioavailability and reduce side effects:

- Prodrug Development : Modifications of gabapentin's structure have led to prodrugs that exhibit improved absorption characteristics and therapeutic efficacy .

- Bioavailability Studies : Research indicates that certain modifications can enhance the bioavailability of gabapentin by up to fourfold compared to its parent compound .

Applications De Recherche Scientifique

Pharmacological Applications

Gabapentin is primarily used in the treatment of neuropathic pain and seizures. Its mechanism of action involves modulating the release of excitatory neurotransmitters through binding to voltage-gated calcium channels, which reduces neuronal excitability.

Neuropathic Pain Management

Gabapentin is widely prescribed for managing neuropathic pain associated with conditions such as diabetic neuropathy and postherpetic neuralgia. Clinical studies have shown that it effectively reduces pain intensity and improves quality of life for patients suffering from chronic pain conditions .

Anticonvulsant Properties

Gabapentin is also utilized as an adjunctive therapy for partial seizures. Research indicates that it can significantly reduce seizure frequency in patients with epilepsy, particularly those who do not respond well to traditional antiepileptic drugs .

Medicinal Chemistry Applications

Gabapentin's structure allows it to be modified for various therapeutic uses. Its derivatives are being explored for enhanced efficacy and reduced side effects.

Synthesis of Novel Derivatives

The synthesis of gabapentin and its analogs has been a subject of extensive research. For example, novel derivatives have been developed to improve bioavailability and target specific receptors more effectively. These modifications can lead to compounds with better pharmacokinetic profiles .

Peptide Design

As a γ-amino acid, gabapentin plays a crucial role in peptide synthesis. Its incorporation into peptide sequences can enhance conformational diversity, allowing for the design of peptides with improved stability and biological activity .

Case Studies

Several case studies highlight the effectiveness of gabapentin in clinical settings:

-

Case Study 1: Diabetic Neuropathy

A study involving diabetic patients demonstrated that those treated with gabapentin experienced a significant reduction in neuropathic pain compared to a placebo group, showcasing its efficacy in managing chronic pain conditions . -

Case Study 2: Epilepsy Management

In a clinical trial assessing gabapentin's role as an adjunct therapy for partial seizures, patients reported a marked decrease in seizure frequency and severity, supporting its use in epilepsy treatment regimens .

Data Table: Summary of Gabapentin Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropathic Pain | Treatment for chronic pain conditions | Significant pain reduction observed |

| Anticonvulsant | Adjunct therapy for partial seizures | Decreased seizure frequency reported |

| Medicinal Chemistry | Synthesis of novel derivatives | Improved bioavailability in analogs |

| Peptide Design | Enhances conformational diversity in peptides | Greater stability and biological activity |

Propriétés

IUPAC Name |

2-amino-2-(4-ethylcyclohexyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVKXMOYDUHKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.